Methyl 4-((tert-butoxycarbonyl)amino)furan-2-carboxylate
Overview
Description
Methyl 4-((tert-butoxycarbonyl)amino)furan-2-carboxylate is a useful research compound. Its molecular formula is C11H15NO5 and its molecular weight is 241.24 g/mol. The purity is usually 95%.
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Scientific Research Applications
Enantioselective Synthesis and Cyclization:
- Takuji Magata et al. (2017) explored the enantioselective synthesis of methyl 2-[1-[(tert-butoxycarbonyl)amino]ethyl]-4-methyloxazole-5-carboxylate through Pd-catalyzed amide coupling followed by oxazole formation. The process involved bromination of an enamide and DBU-promoted cyclization, emphasizing the synthesis's high optical purity and good yield without racemization (Magata et al., 2017).
Heterocyclic Amino Acid Synthesis:
- Karolina Dzedulionytė et al. (2021) synthesized methyl 2-amino-4-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1,3-selenazole-5-carboxylate, a novel heterocyclic amino acid, via [3+2] cycloaddition. The structure of this new 1,3-selenazole was confirmed through extensive spectroscopic experiments and analysis (Dzedulionytė et al., 2021).
Chemical Transformation and Reactions:
- L. M. Pevzner (2003) investigated the reaction of 2,4-Difunctional Esters of 5-tert-Butylfuran-3-carboxylic Acid with nucleophilic reagents. This study detailed the selective phosphorylation of the bromomethyl group and the behavior of the resulting compounds as alkylating agents or under decomposition in the presence of sodium phenolate (Pevzner, 2003).
Peptide Conformation Study:
- E. Jankowska et al. (2002) analyzed the crystal structure of 3-[4-(benzyloxy)phenyl]-2-(N-tert-butoxycarbonyl-N-methylamino)propionic acid to examine the role of N-methylation in determining peptide conformation, revealing interesting aspects of the molecular structure and intermolecular interactions (Jankowska et al., 2002).
Bio-based Oxidation and Synthesis:
- Mao-Xing Wen et al. (2020) presented a substrate adaptation strategy to improve the catalytic performance of Comamonas testosteroni cells for synthesizing various furan carboxylic acids, which are crucial in polymer and fine chemical industries. The study highlighted the synthesis of 5-hydroxymethyl-2-furancarboxylic acid and other furan carboxylic acids with high yields, providing insights into biocatalytic synthesis processes (Wen et al., 2020).
properties
IUPAC Name |
methyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]furan-2-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO5/c1-11(2,3)17-10(14)12-7-5-8(16-6-7)9(13)15-4/h5-6H,1-4H3,(H,12,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTTOSJPNLDNHSK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=COC(=C1)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-((tert-butoxycarbonyl)amino)furan-2-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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